Pregabalin Impurity 12 Pregabalin Impurity 12
Brand Name: Vulcanchem
CAS No.:
VCID: VC16528385
InChI: InChI=1S/C18H28N2O3/c1-13(2)10-15(12-19-18(22)23-4)11-17(21)20-14(3)16-8-6-5-7-9-16/h5-9,13-15H,10-12H2,1-4H3,(H,19,22)(H,20,21)
SMILES:
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol

Pregabalin Impurity 12

CAS No.:

Cat. No.: VC16528385

Molecular Formula: C18H28N2O3

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Pregabalin Impurity 12 -

Specification

Molecular Formula C18H28N2O3
Molecular Weight 320.4 g/mol
IUPAC Name methyl N-[4-methyl-2-[2-oxo-2-(1-phenylethylamino)ethyl]pentyl]carbamate
Standard InChI InChI=1S/C18H28N2O3/c1-13(2)10-15(12-19-18(22)23-4)11-17(21)20-14(3)16-8-6-5-7-9-16/h5-9,13-15H,10-12H2,1-4H3,(H,19,22)(H,20,21)
Standard InChI Key IFWKLUPDGNLYIW-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(CC(=O)NC(C)C1=CC=CC=C1)CNC(=O)OC

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Properties

Pregabalin Impurity 12 is systematically named Methyl N-[(2S)-4-methyl-2-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]pentyl]carbamate. Its structure comprises a carbamate group linked to a branched pentyl chain, a ketone-functionalized ethyl group, and a phenylethylamine moiety. The compound’s stereochemistry is critical, as the (S)-configuration at both chiral centers influences its biological activity and interaction with enzymatic systems .

Table 1: Key Molecular Properties of Pregabalin Impurity 12

PropertyValue
CAS Number930280-44-7
Molecular FormulaC18H28N2O3\text{C}_{18}\text{H}_{28}\text{N}_{2}\text{O}_{3}
Molecular Weight320.43 g/mol
SynonymsMethyl ((S)-4-Methyl-2-[2-oxo-2-[[(S)-1-phenylethyl]amino]ethyl]pentyl]carbamate
Melting PointNot reported
SolubilityLimited data; soluble in organic solvents (e.g., methanol, acetonitrile)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the impurity’s structure. The 1H^1\text{H}-NMR spectrum exhibits signals for the methyl groups at δ 0.85–0.95 ppm, the phenylethyl aromatic protons at δ 7.2–7.4 ppm, and the carbamate carbonyl at δ 170–175 ppm in 13C^{13}\text{C}-NMR . High-Resolution Mass Spectrometry (HRMS) shows a molecular ion peak at m/z 320.43, consistent with the molecular formula .

Synthesis and Isolation Strategies

Synthetic Pathways

Pregabalin Impurity 12 is synthesized via a multi-step process involving:

  • Condensation: Reaction of (S)-1-phenylethylamine with a ketone intermediate to form the imine linkage.

  • Carbamate Formation: Treatment with methyl chloroformate to introduce the carbamate group .

  • Purification: Chromatographic techniques to isolate the impurity from reaction byproducts .

A study by Sripathi et al. (2010) highlights the formation of similar pregabalin impurities through unintended esterification and amidation during synthesis .

Preparative HPLC

Using a reversed-phase C18 column and an acetonitrile-water gradient, Pregabalin Impurity 12 is isolated with 98.86% purity. The method achieves a resolution factor (RsR_s) > 2.0 between the impurity and pregabalin, enabling a 65% recovery rate .

Flash Chromatography

Flash chromatography on RP C18 cartridges reduces run time and increases sample loading capacity (up to 400 mg per injection). This method yields 75% recovery with comparable purity (98.85%) .

Table 2: Comparison of Isolation Techniques

ParameterPreparative HPLCFlash Chromatography
Purity98.86%98.85%
Recovery Rate65%75%
Maximum Load50 mg400 mg
Run Time30 min15 min

Analytical Profiling and Detection

High-Performance Liquid Chromatography (HPLC)

A gradient HPLC method with UV detection at 210 nm is employed for quantification. The impurity elutes at a retention time (tRt_R) of 12.3 min, distinct from pregabalin (tR=9.8t_R = 9.8) .

Mass Spectrometric Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the impurity’s identity via molecular ion [M+H]+^+ at m/z 321.44 and characteristic fragment ions at m/z 178.1 (phenylethylamine) and m/z 144.1 (carbamate) .

Hazard CategoryGHS CodePrecautionary Measures
Eye DamageH318Rinse eyes immediately with water
Reproductive ToxicityH361Use in well-ventilated areas
Organ ToxicityH373Limit exposure duration
SupplierLocationPurity Offered
ANHUI WITOP BIOTECHChina>98%
BOC SciencesUSA>95%
LGC ScienceChina>97%

Regulatory Compliance

The impurity is monitored under ICH Q3A guidelines, which mandate a reporting threshold of 0.10% in drug substances. Pharmacopeial standards (e.g., USP, Ph. Eur.) require validated methods for its quantification .

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